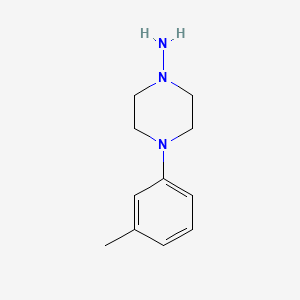

4-(3-Methylphenyl)piperazin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-(3-methylphenyl)piperazin-1-amine |

InChI |

InChI=1S/C11H17N3/c1-10-3-2-4-11(9-10)13-5-7-14(12)8-6-13/h2-4,9H,5-8,12H2,1H3 |

InChI Key |

NLMQDXOHGYEZPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 3 Methylphenyl Piperazin 1 Amine

Aminic Reactivity

The exocyclic primary amino group of 4-(3-methylphenyl)piperazin-1-amine is a key site for a variety of chemical transformations, primarily owing to the nucleophilic nature of the nitrogen atom. This reactivity allows for the introduction of diverse functional groups, leading to a broad spectrum of derivatives.

Nucleophilic Reactions

The lone pair of electrons on the primary amine nitrogen atom of this compound allows it to act as a potent nucleophile, readily attacking electrophilic centers. A notable example of this reactivity, by analogy with the closely related 1-amino-4-methylpiperazine, is its condensation with aldehydes. For instance, the reaction with o-nitrobenzaldehyde proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form a Schiff base, or imine nih.gov.

This reaction is typically carried out in a suitable solvent such as methanol (B129727) and may be driven to completion by refluxing the reaction mixture. The resulting imine can be isolated as a stable crystalline product nih.gov. This transformation is significant as it introduces a new carbon-nitrogen double bond, which can serve as a handle for further synthetic modifications.

Table 1: Example of Nucleophilic Addition with a Structurally Similar Amine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 1-Amino-4-methylpiperazine | o-Nitrobenzaldehyde | Methanol | Reflux, 8 hours | 4-Methyl-N-(2-nitrobenzylidene)piperazin-1-amine | nih.gov |

Mannich-Type Reactions

The primary amine of this compound is also a suitable component for Mannich-type reactions. This three-component condensation reaction involves an amine, a non-enolizable aldehyde (commonly formaldehyde), and a compound containing an active hydrogen atom, such as a ketone or a phenol (B47542) nih.govnih.gov. The reaction proceeds through the in-situ formation of an electrophilic iminium ion from the amine and formaldehyde (B43269), which is then attacked by the enolate of the active hydrogen compound.

The use of various 4-(substituted aryl)piperazines as the amine component in Mannich reactions has been documented for the synthesis of novel Mannich bases with potential biological activities nih.govnih.gov. These reactions are typically carried out in a protic solvent like ethanol (B145695) at room temperature, often leading to the spontaneous precipitation of the product nih.gov. The versatility of the Mannich reaction allows for the introduction of a wide array of substituents, making it a valuable tool for generating chemical diversity. For example, various piperazine (B1678402) derivatives have been used in the synthesis of Mannich bases from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and formaldehyde nih.gov.

Table 2: Representative Mannich-Type Reaction with Piperazine Derivatives

Piperazine Ring Transformations

The piperazine ring itself presents further opportunities for derivatization, primarily at the secondary amine nitrogen (N-4). These transformations allow for the introduction of various alkyl and acyl groups, as well as oxidation to form N-oxides, further expanding the chemical space accessible from the parent molecule.

Alkylation Reactions

The secondary amine within the piperazine ring of this compound can undergo nucleophilic substitution reactions with alkyl halides to introduce new alkyl groups. This N-alkylation is a common strategy for modifying the properties of piperazine-containing compounds nih.govresearchgate.net. The reaction typically proceeds by treating the piperazine derivative with an alkyl halide in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile (B52724) nih.gov.

For instance, the synthesis of various N-alkyl piperazine side chains has been achieved through the alkylation of a secondary amine with alkyl bromides nih.gov. Another approach involves the alkylation of a protected piperazine, such as N-acetylpiperazine, followed by deprotection to yield the N-alkylated product researchgate.net. This method provides a straightforward route to a variety of N-substituted piperazines.

Table 3: General Conditions for N-Alkylation of Piperazine Derivatives

Acylation Reactions

Similar to alkylation, the secondary amine of the piperazine ring can be acylated using various acylating agents, such as acyl chlorides or chloroacetamides, to form amides. This reaction is a robust method for introducing carbonyl-containing moieties onto the piperazine scaffold nih.govnih.gov. The acylation is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrogen chloride formed during the reaction nih.gov.

In a representative example, various substituted piperazines have been reacted with 2-chloro-N-(3-hydroxy-4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide to produce a series of arylamide derivatives nih.gov. This highlights the utility of acylation in building more complex molecular architectures.

Table 4: Representative N-Acylation of Piperazine Derivatives

N-Oxidation Processes

The tertiary nitrogen atom of the piperazine ring can be oxidized to form an N-oxide. This transformation is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide . The resulting N-oxides can have altered physicochemical and biological properties compared to the parent amine.

Table 5: General Conditions for N-Oxidation of Piperazine Derivatives

Oxidation Reactions

Specific experimental data on the oxidation of this compound is not extensively detailed in the available literature. However, based on the functional groups present, several potential oxidation reactions can be predicted. The primary amino group (-NH2) attached to the piperazine nitrogen is susceptible to oxidation, which could lead to various products depending on the reagent used. Mild oxidizing agents might convert the N-amino group to a nitroso derivative, while stronger conditions could potentially lead to the cleavage of the N-N bond. The tertiary amine within the piperazine ring is generally more resistant to oxidation but can be oxidized to an N-oxide under specific conditions, for instance, by using reagents like hydrogen peroxide or a peroxy acid. Furthermore, the methyl group on the phenyl ring could undergo oxidation to a carboxylic acid or an alcohol under strong oxidizing conditions.

Reduction Reactions

Information regarding the specific reduction reactions of this compound is limited in published research. Theoretically, the primary locus for reduction would be the aromatic tolyl group. Through catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium on carbon or ruthenium, the phenyl ring could be reduced to a cyclohexyl ring. This transformation would significantly alter the compound's steric and electronic properties. The N-amino group is already in a reduced state and is not susceptible to further reduction. Synthesis of related aminopiperazines sometimes involves the reduction of a nitroso group to form the amine, a process that highlights the stability of the amine functionality to many reducing agents.

Substitution Reactions

The nucleophilic nature of the nitrogen atoms in this compound makes it a versatile substrate for various substitution reactions. The primary N-amino group is a potent nucleophile and can readily react with a variety of electrophiles.

Key substitution reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy for creating amides to explore structure-activity relationships.

Sulfonylation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides.

Alkylation: The N-amino group can be alkylated using alkyl halides, though controlling the degree of alkylation can be challenging.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of the corresponding imines (Schiff bases). This reaction is often used in the synthesis of ligands and pharmacologically active compounds. sigmaaldrich.com

Nucleophilic Aromatic Substitution: The piperazine nitrogen can act as a nucleophile to displace leaving groups on aromatic or heteroaromatic rings, a common method for synthesizing N-arylpiperazine derivatives. nih.gov

Strategies for Functional Group Derivatization for Research Purposes

Derivatization of this compound is a critical tool for both analytical chemistry and medicinal chemistry research. By modifying its functional groups, researchers can enhance its detectability or probe its interactions with biological systems.

Chemical Modification for Enhanced Analytical Detection

The parent piperazine structure lacks a strong chromophore, making its detection at low concentrations by UV-Vis spectroscopy challenging. chem960.com To overcome this, derivatization strategies are employed to introduce a UV-active or fluorescent tag onto the molecule, significantly enhancing its detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC). The primary N-amino group of this compound is an ideal site for such modifications.

These derivatization reactions are designed to be high-yielding and produce a stable product with a strong signal for the chosen detection method. chem960.comuni.lu

Table 1: Derivatizing Agents for Enhanced Analytical Detection of Piperazine Amines

| Derivatizing Agent | Chemical Name | Principle of Detection | Reference |

|---|---|---|---|

| NBD-Cl | 4-Chloro-7-nitrobenzofuran (B1219042) | Reacts with the amine to form a highly fluorescent and UV-active derivative. | chem960.comresearchgate.net |

| Benzaldehyde (B42025) | Benzaldehyde | Forms a Schiff base which is a UV-active derivative, allowing for detection with standard HPLC-UV instrumentation. | researchgate.netnih.gov |

| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. | researchgate.net |

| m-Toluoyl chloride | 3-Methylbenzoyl chloride | Forms a UV-absorbing amide derivative suitable for reversed-phase HPLC. | nih.gov |

This table is generated based on derivatization strategies for piperazine and related amines and is applicable to the target compound.

Derivatization for Structure-Activity Relationship Probing

In medicinal chemistry, the synthesis of derivatives is fundamental to understanding how a molecule's structure relates to its biological activity (Structure-Activity Relationship, SAR). The this compound scaffold can be systematically modified at several positions to probe its interaction with biological targets. nih.gov

Key derivatization strategies for SAR studies include:

Modification of the N-1 Amino Group: The primary amino group can be converted into a wide range of functional groups, such as amides, sulfonamides, ureas, thioureas, or carbamates. These changes alter the hydrogen bonding capacity, size, and electronic properties of this part of the molecule.

Substitution on the Piperazine Ring: While less common, substitution on the carbon atoms of the piperazine ring can be explored to understand the impact of conformational rigidity and steric bulk.

Modification of the N-4 Aryl Group: The tolyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings to investigate the influence of electronic effects (electron-donating vs. electron-withdrawing groups) and steric hindrance on binding affinity and activity. nih.gov

Table 2: Examples of Derivatization for Structure-Activity Relationship (SAR) Studies of Piperazine Scaffolds

| Derivative Type | Synthetic Strategy | Purpose of Derivatization | Studied Biological Activity | Reference |

|---|---|---|---|---|

| Acyl and Sulfonyl Derivatives | Reaction of the piperazine amine with various acyl or sulfonyl chlorides. | To explore the impact of different substituents on antiproliferative effects. | Anticancer | |

| Thiazolylhydrazine Derivatives | Condensation of a piperazine-based aldehyde with thiosemicarbazide, followed by cyclization. | To investigate the effect of a heterocyclic appendage on enzyme inhibition. | MAO-A Inhibition | |

| Piperazine-2,5-dione Derivatives | Multi-step synthesis involving acylation and cyclization reactions. | To evaluate the role of a rigidified piperazine core and various aryl substitutions on antioxidant capacity. | Antioxidant | nih.gov |

| Pyrrolopyrimidinone Hybrids | Nucleophilic substitution of a core scaffold with various cyclic amines, including piperazine. | To optimize binding to the ENPP1 enzyme active site by varying the linker and core structure. | ENPP1 Inhibition for Immunotherapy |

| Substituted 1,2-diphenylethyl Derivatives | Attachment of substituted 1,2-diphenylethyl moieties to the piperazine nitrogen. | To study the influence of stereochemistry and substitution on receptor binding. | Narcotic Agonist/Antagonist | nih.gov |

This table illustrates general strategies for derivatizing piperazine-containing compounds to probe SAR, which are applicable to this compound.

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Structural Features Influencing Biological Interactions

Substitutions on the phenyl ring of phenylpiperazine compounds are a critical determinant of their biological activity. The position and nature of these substituents can drastically alter the molecule's interaction with its biological targets.

Research into analogues has shown that the presence and position of substituents on the phenyl ring are essential for inhibitory effects on certain transporters like ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk For instance, in one series of analogues, the addition of a methyl group to the meta position of the phenyl ring was found to restore inhibitory activity for both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk This highlights the specific spatial and electronic contributions of the 3-methyl group in the title compound.

Other studies have demonstrated that different substitutions can fine-tune activity. The introduction of a fluorine atom at the 2-position of the phenyl ring was shown to increase acaricidal activity against Tetranychus urticae when compared to an unsubstituted compound. nih.gov Similarly, the introduction of lipophilic groups such as trifluoromethyl (CF₃) on the phenyl ring has been shown to improve the in vitro antimycobacterial activity of certain piperazine-based conjugates. mdpi.com Conversely, adding a chloro group at the meta position of the phenyl moiety in a different scaffold restored inhibitory effect on ENT1 but not on ENT2, indicating that substituent effects can be target-specific. polyu.edu.hkpolyu.edu.hk

| Substitution on Phenyl Ring | Position | Observed Effect on Activity | Compound Series/Target | Source |

|---|---|---|---|---|

| Methyl (-CH₃) | meta (3-position) | Restored inhibitory activity on ENT1 and ENT2 | FPMINT Analogues | polyu.edu.hkpolyu.edu.hk |

| Fluorine (-F) | ortho (2-position) | Increased acaricidal activity | Phenylpiperazine derivatives | nih.gov |

| Trifluoromethyl (-CF₃) | meta (3'-position) | Improved in vitro antimycobacterial activity | N-arylpiperazine conjugates | mdpi.com |

| Chloro (-Cl) | meta (3-position) | Restored inhibitory effect on ENT1 only | FPMINT Analogues | polyu.edu.hkpolyu.edu.hk |

The piperazine (B1678402) ring is not merely a linker; its conformation is vital for orienting the substituents in three-dimensional space, thereby influencing binding to target proteins. The piperazine heterocycle is a common structural motif in many biologically active compounds, valued for its ability to adopt specific, low-energy conformations. nih.gov

Crystallographic studies of related piperazine derivatives, such as 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, confirm that the piperazine ring typically adopts a slightly distorted chair conformation. nih.gov This chair form is the most stable arrangement, minimizing steric strain and positioning the N-substituents in pseudo-equatorial or pseudo-axial orientations. This defined geometry is crucial for establishing precise interactions with receptor binding sites. Any modification that alters this core conformation, such as replacing the piperazine with a different heterocycle like piperidine (B6355638), can lead to a decrease in activity, underscoring the structural importance of the piperazine core itself. mdpi.com

Lipophilicity, often quantified by the partition coefficient (log P), is a key physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its ability to interact with hydrophobic pockets in target proteins. In the context of phenylpiperazine derivatives, modulating lipophilicity is a common strategy to enhance biological efficacy.

Studies on N-arylpiperazine-based conjugates have shown that increasing lipophilicity through the introduction of substituents like 3'-CF₃ or 4'-F on the phenylpiperazine moiety can improve in vitro activity against various mycobacteria. mdpi.com These highly lipophilic molecules demonstrated significant inhibitory action. mdpi.com The predicted XLogP3 value, a computational measure of lipophilicity, for the related compound 3-[4-(3-methylphenyl)piperazin-1-yl]propan-1-amine (B3114835) is 1.6, indicating a moderate degree of lipophilicity which is often favorable for drug-like properties. chem960.com However, in some specific cases, such as certain piperazine derivatives with antihistamine effects, it was found through 3D-QSAR studies that hydrophobic factors were not significantly correlated with the antagonistic effect, suggesting that the influence of lipophilicity can be context-dependent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a computational approach to formalize the relationship between the chemical structure of a series of compounds and their biological activity. These models use statistical methods to create mathematical equations that can predict the activity of new, unsynthesized molecules.

Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties like molecular weight, log P, molar refractivity, and topological indices that describe molecular size, shape, and branching.

The primary method for generating 2D-QSAR equations is multiple linear regression (MLR). scholarsresearchlibrary.com In studies of various compound classes, MLR combined with variable selection methods has been used to build statistically significant models that correlate these physicochemical parameters with biological activity. scholarsresearchlibrary.comnih.gov The statistical quality and predictive power of these models are assessed using metrics such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). scholarsresearchlibrary.comnih.gov For a model to be considered robust, it must have high values for these statistical parameters. nih.gov

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the 3D structure of molecules and their interaction fields. nih.gov A widely used 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA aligns a series of active molecules and calculates their steric and electrostatic fields at various points on a 3D grid. It then uses statistical techniques to correlate variations in these fields with changes in biological activity. nih.govnih.gov

For piperazine and piperidine derivatives studied as acetylcholinesterase inhibitors, a CoMFA model proved to be more predictive than a 2D-QSAR model, yielding a higher r² value (0.947 for the training set) and better predictive r² for the test set (0.816). nih.gov Similarly, 3D-QSAR studies on other piperazine derivatives revealed that electrostatic and steric factors were the primary determinants of their antagonistic effects. nih.gov The resulting 3D-QSAR models, often visualized as contour maps, can guide medicinal chemists by indicating regions where modifications to the molecule (e.g., adding bulky groups or electron-withdrawing groups) would likely enhance or diminish activity. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry studies are indispensable tools for elucidating the electronic structure, reactivity, and potential biological interactions of molecules like 4-(3-Methylphenyl)piperazin-1-amine. These in-silico methods provide deep insights into molecular properties that are often difficult to determine experimentally, guiding the rational design of new chemical entities.

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations in modern chemistry, used to investigate the electronic structure and geometric conformations of molecules. researchgate.net For piperazine derivatives, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311+G(d,p) or 6-31G**, are utilized to determine the optimized molecular geometry in the ground state. researchgate.netnih.gov This process involves finding the lowest energy conformation of the molecule, which provides data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov

These theoretical calculations are often validated by comparing the computed vibrational frequencies with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov For instance, in a study on 1-Amino-4-methylpiperazine, a detailed quantum chemical analysis was performed using both ab initio Hartree-Fock (HF) and DFT (B3LYP) methods to analyze its vibrational spectra. nih.gov The piperazine ring in such compounds typically adopts a stable chair conformation. nih.gov

Table 1: Illustrative Geometric Parameters of a Piperazine Derivative Note: The following data is for 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, provided to illustrate typical DFT calculation outputs.

| Parameter | Value | Reference |

|---|---|---|

| Puckering Parameter (Q) | 0.5646 Å | nih.gov |

| Theta (θ) | 170.8 (5)° | nih.gov |

| Phi (φ) | 187.961 (8)° | nih.gov |

| N1/N2/C5/C6 Torsion Angle | -176.24 (11)° | nih.gov |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. researchgate.net

A small energy gap suggests that the molecule is more reactive and indicates a greater ease of intramolecular charge transfer. researchgate.net For example, DFT calculations on the related compound 4-(4-Hydroxyphenyl) Piperazine revealed a HOMO energy of -6.2056 eV and a LUMO energy of -1.2901 eV. researchgate.net The energy gap is a key factor explored in these analyses to understand charge transfer within the molecule. researchgate.net FMO analysis helps predict how a molecule will interact with other species, which is crucial for designing molecules with specific electronic characteristics. researchgate.net

Table 2: Example FMO Energies for a Phenylpiperazine Analog Note: Data from a study on 4-(4-Hydroxyphenyl) Piperazine.

| Molecular Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | -6.2056 | researchgate.net |

| LUMO | -1.2901 | researchgate.net |

| Energy Gap (ΔE) | 4.9155 | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netnih.gov It provides a detailed picture of the bonding and antibonding interactions, revealing the stability of the molecule arising from these electronic effects. researchgate.net By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the delocalization of charge and the strength of intramolecular interactions. researchgate.netnih.gov

In studies of piperazine derivatives, NBO analysis has been performed to explain charge transfer events and to better understand the charge levels on various atoms, such as nitrogen and hydrogen. researchgate.net This analysis is instrumental in determining molecular and bond strengths, contributing to a comprehensive understanding of the molecule's electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is highly effective for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting the sites of chemical reactivity. researchgate.netnih.gov The MEP map is color-coded to represent different potential values.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red or yellow, indicating a negative electrostatic potential. researchgate.net These areas are often found around electronegative atoms like nitrogen or oxygen. researchgate.net Conversely, electron-poor regions, which are prone to nucleophilic attack, are colored blue, indicating a positive electrostatic potential, and are usually located around hydrogen atoms. researchgate.net The MEP thus provides valuable information on the shape, size, and charge density distribution of the molecule. researchgate.net

A range of global reactivity descriptors can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) to predict the chemical behavior of a molecule. nih.gov These quantum chemical descriptors provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors are crucial in structure-activity relationship studies, as they help to correlate the electronic structure of a compound with its potential biological activity. nih.gov

Table 3: Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Propensity to donate electrons. |

| Electron Affinity (A) | A ≈ -ELUMO | Ability to accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or charge transfer. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = (I + A)² / (8 * η) | Global electrophilic nature of the molecule. |

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.netresearchgate.net This method is widely used in drug discovery to screen for potential therapeutic agents by evaluating their binding affinity and mode of interaction with a biological target. nih.govresearchgate.net

For piperazine-containing compounds, molecular docking studies are performed to predict how they might interact with the active sites of specific enzymes or receptors. researchgate.netresearchgate.net The simulation calculates a binding score, which estimates the binding free energy and helps to rank different compounds. researchgate.net By analyzing the predicted binding poses, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov These insights are invaluable for understanding the structural basis of a compound's biological activity and for guiding the optimization of lead compounds. nih.gov

Pharmacological Mechanism Research and Molecular Target Investigations Pre Clinical Focus

Investigation of Receptor Binding Affinities

The phenylpiperazine moiety is a well-established pharmacophore that confers affinity for a range of neurotransmitter receptors. Preclinical research on compounds structurally related to 4-(3-Methylphenyl)piperazin-1-amine has centered on characterizing these interactions, particularly with serotonin (B10506) and dopamine (B1211576) receptors, which are critical targets in neuropharmacology.

Serotonin Receptor Interactions (e.g., 5-HT1A)

The 4-alkyl-1-arylpiperazine scaffold is a cornerstone for developing selective ligands for the serotonin 1A (5-HT1A) receptor, a G protein-coupled receptor implicated in mood and anxiety disorders. mdpi.com Derivatives incorporating this scaffold consistently demonstrate high binding affinity for this receptor subtype. mdpi.comnih.gov

For instance, studies on N-arylpiperazines have shown that substitutions on the phenyl ring are a key determinant of 5-HT1A affinity. A 2-methoxy substitution is generally favorable, whereas a 4-methoxy group can be detrimental. nih.gov Research into a series of piperazine (B1678402) derivatives designed for antidepressant activity identified a compound, 6a , with a high affinity for the 5-HT1A receptor, recording a Ki value of 1.28 nM. nih.gov Similarly, the compound N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8 ) was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. mdpi.com The affinity of these compounds is often attributed to the interaction between the protonated piperazine nitrogen and a conserved aspartate residue (Asp116) in the receptor's binding pocket. nih.gov

Table 1: Binding Affinities of Phenylpiperazine Analogs at the 5-HT1A Receptor

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 6a | 5-HT1A | 1.28 nM | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) | 5-HT1A | 1.2 nM | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) | 5-HT1A | 21.3 nM | mdpi.com |

Dopamine Receptor Interactions (e.g., D2, D3)

The N-phenylpiperazine structure is also integral to ligands targeting dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic medications and treatments for substance use disorders. mdpi.comnih.gov Due to the high sequence homology between these two receptors, achieving selectivity is a significant challenge, yet many N-phenylpiperazine analogs have been developed that show a preference for the D3 receptor. mdpi.comacs.org

Research on a series of {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides, which are analogs of the D3-preferring partial agonist BP 897, led to the identification of compounds with high affinity and selectivity for the human D3 receptor. nih.gov One such compound, 4v , displayed a Ki of 1.6 nM for the D3 receptor and a 136-fold preference over the D2 subtype. nih.gov In another study, a series of N-phenylpiperazine analogs featuring a 4-thiophene-3-yl-benzamide moiety also exhibited high affinity for the D3 receptor, with Ki values ranging from 1.4 to 43 nM and D3 vs. D2 selectivity reaching over 1800-fold for some compounds. mdpi.com

Table 2: Binding Affinities of Phenylpiperazine Analogs at Dopamine D2 and D3 Receptors

| Compound Class/Example | D3 Receptor Affinity (Ki) | D2 Receptor Affinity (Ki) | D3 vs. D2 Selectivity | Reference |

|---|---|---|---|---|

| 4-thiophene-3-yl-benzamide N-phenylpiperazines (6a-f) | 1.4–43 nM | Not specified for range | 67–1831-fold | mdpi.com |

| 4-thiazolyl-4-ylbenzamide N-piperazines (7a-f) | 2.5–31 nM | Not specified for range | 73–1390-fold | mdpi.com |

| Compound 4v | 1.6 nM | 218 nM | 136-fold | nih.gov |

Other Neurotransmitter System Modulations

Beyond serotonergic and dopaminergic systems, phenylpiperazine derivatives have been evaluated for their activity on other neurotransmitter receptors. In vitro radioreceptor binding assays have demonstrated that certain 1-aryl-4-alkylpiperazines also interact with α1-adrenergic and sigma receptors. nih.gov A study of phenylpiperazine-hydantoin derivatives revealed that many compounds in the series bind to α-adrenergic receptors with high affinity (Ki < 100 nM). nih.gov Notably, some of these compounds were identified as potent dual ligands, with compound 12 and compound 13 showing strong affinity for both 5-HT1A and α-adrenergic receptors, and compound 5 displaying dual activity at 5-HT7 and α-adrenergic receptors. nih.gov The piperazine moiety is also a known component in ligands for histamine (B1213489) receptors, such as the H1 antagonist Cetirizine and various H4 receptor ligands. ijrrjournal.com

Enzyme Modulation Studies

The versatility of the piperazine scaffold extends beyond receptor binding to include the modulation of enzyme activity. This has positioned piperazine-containing compounds as valuable leads in the development of inhibitors for various enzyme classes, including kinases.

Kinase Inhibition Research

The piperazine ring is a privileged structure in the design of kinase inhibitors for oncology. nih.gov It often serves as a central scaffold linking different pharmacophoric elements that interact with the kinase active site. For example, the 4-((4-methyl(ethyl)piperazin-1-yl) methyl)-3-(trifluoromethyl)phenyl moiety is a common structural feature in potent inhibitors of the BCR-ABL tyrosine kinase, including mutants resistant to standard therapies. nih.govtandfonline.com The compound AKE-72 , a 3-aminoindazole derivative, was identified as a potent pan-BCR-ABL inhibitor, with an IC50 value of less than 0.5 nM against the wild-type enzyme and 9 nM against the T315I resistant mutant. tandfonline.com

Furthermore, piperazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs). A series of 3-(piperazinylmethyl)benzofuran derivatives were designed as type II CDK2 inhibitors. nih.gov Within this series, compounds such as the 4-Cl-3-CF3-phenyl derivative 11d showed potent inhibitory activity against CDK2, with an IC50 of 41.70 nM. nih.gov

Table 3: Inhibitory Activity of Piperazine Derivatives on Kinase Targets

| Compound | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| AKE-72 | BCR-ABL (Wild-Type) | < 0.5 nM | tandfonline.com |

| BCR-ABL (T315I Mutant) | 9 nM | ||

| Compound 11d | CDK2 | 41.70 nM | nih.gov |

Other Enzymatic Target Investigations

The potential for piperazine-containing structures to act as enzyme inhibitors extends to other target families. Research into novel cancer immunotherapy agents has led to the discovery of small-molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the STING pathway. acs.org A novel inhibitor, compound 31 , featuring a pyrrolopyrimidinone core linked via a cyclic amine, demonstrated potent ENPP1 inhibition with an IC50 of 14.68 nM. acs.org This compound was also highly selective, showing approximately 410-fold selectivity against the ENPP2 paralogue. acs.org While not a direct piperazine, the cyclic amine linker plays a similar structural role, highlighting the broader utility of such scaffolds in enzyme inhibitor design.

In Vitro Studies on Cellular Interactions

Pre-clinical in vitro studies are fundamental to understanding the biological activity of a compound at the cellular level. For derivatives of the 4-(3-methylphenyl)piperazine scaffold, research has primarily focused on their effects on cancer cell proliferation and their interaction with specific cellular receptors and signaling pathways.

While direct studies on the antiproliferative activity of this compound are not extensively documented in publicly available literature, significant research has been conducted on closely related aryl piperazine derivatives, demonstrating their potential as anticancer agents. researchgate.net The piperazine moiety is a key structural feature in numerous FDA-approved anticancer drugs, including imatinib (B729) and bosutinib. mdpi.com

Research into novel arylamide derivatives incorporating a piperazine moiety has identified potent antiproliferative activities. For example, a compound bearing a 1-(4-chlorophenyl)piperazine (B178656) group displayed significant inhibitory effects against various human cancer cell lines. nih.gov Further studies on thiouracil amide derivatives with a piperazine ring revealed that compounds featuring a tolyl group, which is structurally related to the 3-methylphenyl group, exhibited notable cytotoxicity against the MCF7 breast cancer cell line. mdpi.com The substitution on the aryl ring attached to the piperazine is a critical determinant of this activity. nih.gov

The table below summarizes the antiproliferative activities of representative piperazine derivatives against several human cancer cell lines. It is important to note that these data are for related, more complex structures and not for the parent compound this compound itself.

Table 1: Antiproliferative Activity of Selected Aryl Piperazine Derivatives This interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the specified compounds against different cancer cell lines.

| Compound Name | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Arylamide derivative with 1-(4-chlorophenyl)piperazine (Compound 16f) | MGC-803 (Gastric Cancer) | 0.092 nih.gov |

| Arylamide derivative with 1-(4-chlorophenyl)piperazine (Compound 16f) | HCT-116 (Colon Cancer) | 0.098 nih.gov |

| Arylamide derivative with 1-(4-chlorophenyl)piperazine (Compound 16f) | SMMC-7721 (Liver Cancer) | 0.088 nih.gov |

The specific mechanisms of receptor internalization for this compound have not been detailed in available research. However, studies on related piperazine derivatives provide insight into their potential interactions with cell surface receptors and subsequent signaling cascades.

Piperazine derivatives are known to interact with a variety of neurotransmitter receptors. ijrrjournal.com Research comparing piperazine and piperidine (B6355638) cores in ligands designed for histamine H₃ and sigma-1 (σ₁) receptors revealed that the choice of this heterocyclic ring is crucial for receptor affinity. nih.gov Specifically, a piperazine-containing compound showed significantly lower affinity for the σ₁ receptor compared to its piperidine counterpart (Kᵢ = 1531 nM vs. 3.64 nM, respectively), while maintaining high affinity for the H₃ receptor. nih.gov Histamine H₃ receptors are G-protein-coupled receptors (GPCRs) that, upon activation, typically inhibit the production of cyclic AMP (cAMP), a key second messenger, thereby modulating the release of numerous neurotransmitters. nih.gov

Furthermore, sigma receptors are implicated in a variety of cellular signaling events, including the modulation of calcium flux. nih.gov While direct evidence is pending, the affinity of related structures for these receptors suggests a potential mechanism for modulating intracellular signaling. Other research on novel piperazine derivatives has shown that they can modulate inflammatory pathways by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models. nih.gov

Ligand Design Principles Based on Pre-clinical Findings

Pre-clinical findings for the aryl piperazine class of compounds have established several key principles for ligand design. The piperazine heterocycle is often incorporated into molecules to enhance aqueous solubility, cellular permeability, and protein-binding capacity, which are critical properties for drug candidates. chemimpex.com

The design of effective ligands is highly dependent on the substitution patterns of the piperazine core:

Choice of the Heterocyclic Core: The fundamental choice between a piperazine and a piperidine ring can dramatically alter receptor selectivity. As demonstrated in dual-targeting ligands, a piperidine core may be essential for high affinity at the σ₁ receptor, whereas a piperazine core can be tolerated for H₃ receptor binding. nih.gov

N-Aryl Substitution: The nature of the aryl group attached to a piperazine nitrogen is critical for biological activity. Studies consistently show that aryl piperazine groups confer more potent antiproliferative activity compared to alkyl or carbonyl piperazine substitutions. nih.gov Specifically, the presence of small lipophilic groups, such as a tolyl or a halophenyl moiety, on the piperazine ring has been linked to enhanced cytotoxic activity in cancer cells. mdpi.comijrrjournal.com

Linker and Terminal Groups: In more complex derivatives, the linker connecting the piperazine to other pharmacophores and the nature of the terminal chemical groups are crucial. The pharmacophore hybrid approach, which combines piperazine sulfonamides with other active scaffolds like tetrazole, has been used to create synergistic effects and develop potent antiproliferative agents. ijpsonline.com

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatographic methods are essential for separating 4-(3-Methylphenyl)piperazin-1-amine from starting materials, byproducts, or metabolites. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is found.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds like many piperazine (B1678402) derivatives. vt.edu While specific studies detailing the GC-MS analysis of this compound are not prevalent, the methodology for related compounds is well-established. rsc.orgunodc.org For analysis, the compound would typically be dissolved in a suitable organic solvent and injected into the GC system.

The GC separates components based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique fingerprint for identification. nih.gov The expected fragmentation pattern for this compound would involve cleavage of the piperazine ring and the tolyl group, leading to characteristic ions. For instance, mass spectra of similar phenylpiperazines show key fragments resulting from the cleavage within the piperazine ring. nih.gov

Table 1: Illustrative GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Zebron ZB-SemiVolatiles (or similar) nih.gov |

| Injector Temp. | 260 °C rsc.org |

| Carrier Gas | Helium rsc.orgnih.gov |

| Oven Program | Initial temp 60°C, ramped to 280°C rsc.org |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole or TOF) |

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. vt.edu Validated reverse-phase HPLC (RP-HPLC) methods have been developed for numerous piperazine derivatives. researchgate.netnih.gov These methods typically employ a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net

For this compound, a method would likely involve an octadecylsilane (B103800) (C18) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer to control pH. researchgate.netnih.gov Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, as the phenyl ring provides strong UV absorbance. researchgate.netjocpr.com Derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to enhance UV activity for trace analysis. jocpr.com

Table 2: Representative HPLC Conditions for Phenylpiperazine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2-4) researchgate.netnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Detection | UV at ~239 nm researchgate.net or DAD (200-300 nm) nih.gov |

| Temperature | 30 - 40 °C nih.gov |

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly valuable for identifying and quantifying compounds in complex biological matrices, such as in pharmacokinetic studies. nih.gov Several methods for the quantification of phenylpiperazine drugs using LC-MS have been reported. nih.govnih.gov

The analysis typically uses a reverse-phase column and a mobile phase of water and methanol (B129727) or acetonitrile with formic acid to facilitate ionization. nih.gov Electrospray ionization (ESI) in the positive ion mode is common, as the nitrogen atoms in the piperazine ring are easily protonated to form the [M+H]+ ion. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

Table 3: General LC-MS Parameters for Piperazine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | Acquity HSS T3 (or similar C18) |

| Mobile Phase | Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid) nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode nih.govnih.gov |

| Detector | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) nih.gov |

| Scan Mode | Full Scan for identification, MRM for quantification |

Advanced Analytical Strategies

Beyond standard characterization, advanced strategies are utilized to gain deeper insight into the compound's structure and behavior, and to improve detection limits in analytical assays.

For trace-level analysis, the sensitivity of mass spectrometry can be significantly improved through chemical derivatization. This process involves reacting the target analyte with a reagent to attach a chemical tag that enhances ionization efficiency or chromatographic properties. For this compound, the primary amine group is an ideal target for derivatization.

Several reagents are effective for this purpose:

4-Chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with primary and secondary amines to form a stable, UV-active derivative, which allows for detection at low levels using HPLC-UV instrumentation and enhances MS response. jocpr.comresearchgate.net

Dansyl Chloride (DNS-Cl): Selected for determining piperazine levels in various samples, DNS-Cl is a classic derivatizing agent that introduces a fluorescent tag, greatly enhancing detection sensitivity in both fluorescence-based detectors and mass spectrometry. researchgate.net

Benzaldehyde (B42025): In a method developed for a related compound, 1-methyl-4-amino-piperazine, benzaldehyde was used to form a stable, UV-active Schiff base derivative. researchgate.net This approach could be readily adapted for this compound.

The primary benefit of these derivatization strategies is the substantial improvement in detection limits, often by several orders of magnitude, which is crucial for analyzing trace amounts of the compound in complex biological or environmental samples. nih.gov

| Derivatizing Reagent | Target Functional Group | Advantage of Derivative | Reference |

| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Primary Amine | UV-active, enhanced MS signal | jocpr.comresearchgate.net |

| Dansyl Chloride (DNS-Cl) | Primary Amine | Fluorescent, enhanced MS signal | researchgate.net |

| Benzaldehyde | Primary Amine | UV-active Schiff base formation | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unambiguous structural elucidation and for studying the conformational dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the meta-substituted tolyl group, aliphatic protons of the piperazine ring, the methyl group protons, and protons of the primary amine. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,3-substitution pattern on the phenyl ring. The protons on the piperazine ring would typically appear as complex multiplets in the aliphatic region. nih.gov

¹³C NMR: The spectrum would confirm the number of unique carbon environments. Signals would correspond to the carbons of the tolyl group, the distinct carbons of the piperazine ring, and the methyl group carbon. nih.gov

NMR-based investigations are also used to study the conformational behavior of piperazine-containing molecules. nih.gov The piperazine ring typically exists in a chair conformation to minimize steric strain. nih.govnih.gov The orientation of the bulky 3-methylphenyl substituent (equatorial versus axial) and the dynamics of ring inversion can be investigated using advanced NMR techniques, providing insight into the molecule's three-dimensional structure and flexibility in solution.

While the specific crystal structure of this compound is not publicly documented, data from closely related phenylpiperazine derivatives provide a strong basis for its expected solid-state characteristics. nih.gov Crystal structures of various piperazine derivatives consistently show the piperazine ring adopting a chair conformation. nih.govnih.gov

For this compound, a crystal structure would be expected to feature:

A piperazine ring in a stable chair conformation.

The 3-methylphenyl group likely occupying an equatorial position to minimize steric hindrance.

Applications in Medicinal Chemistry Research and Drug Discovery Pre Clinical Perspective

Role as Synthetic Intermediates in Pharmaceutical Development

The chemical structure of 4-(3-Methylphenyl)piperazin-1-amine, featuring a reactive secondary amine on the piperazine (B1678402) ring, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Medicinal chemists utilize this compound as a scaffold to introduce the 3-methylphenylpiperazine moiety into larger drug candidates. This strategic incorporation can influence the resulting molecule's pharmacological properties, such as receptor binding affinity, selectivity, and pharmacokinetic profile.

The synthesis of various pharmaceutical agents often involves the N-alkylation or N-acylation of the piperazine nitrogen, allowing for the attachment of diverse functional groups and the exploration of a wide chemical space. This adaptability has made this compound a recurring motif in the development of novel compounds targeting a range of biological targets.

Exploration as Lead Compounds for Therapeutic Areas

Beyond its role as a synthetic intermediate, this compound and its derivatives have been directly investigated as potential lead compounds for various therapeutic indications. The inherent structural features of the molecule provide a foundation for interaction with biological targets, which can be further optimized through structural modifications to enhance potency and selectivity.

Neurological and Psychiatric Disorder Research (e.g., Antidepressant, Antipsychotic, Anxiolytic Potentials)

The arylpiperazine moiety is a well-established pharmacophore in the field of neuroscience, known for its interaction with various neurotransmitter receptors. Derivatives of this compound have been explored for their potential to modulate serotonergic and dopaminergic pathways, which are critically involved in the pathophysiology of neurological and psychiatric disorders.

Research in this area has focused on synthesizing and evaluating analogs of this compound for their binding affinities to serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. For instance, modifications to the piperazine ring and the methylphenyl group have been shown to influence selectivity for specific receptor subtypes, such as 5-HT1A, 5-HT2A, and D2 receptors. This targeted approach aims to develop compounds with improved efficacy and reduced side effects compared to existing treatments for depression, psychosis, and anxiety.

| Derivative Class | Target Receptors | Potential Application |

| N-Arylpiperazines | 5-HT1A, 5-HT2A | Antidepressant, Anxiolytic |

| N-Alkylpiperazines | D2, 5-HT2A | Antipsychotic |

Antimycobacterial and Anti-infective Research

The emergence of drug-resistant strains of bacteria, particularly Mycobacterium tuberculosis, has necessitated the search for novel anti-infective agents. Piperazine derivatives have shown promise in this area, and compounds structurally related to this compound have been investigated for their antimycobacterial properties.

While direct studies on this compound are limited, the broader class of arylpiperazines has been incorporated into various molecular frameworks to develop potent antimycobacterial agents. The piperazine nucleus is often functionalized to enhance cell wall penetration and interaction with essential mycobacterial enzymes.

Potential in Anti-HIV Research

The fight against Human Immunodeficiency Virus (HIV) has benefited from the development of a diverse range of antiviral drugs. The piperazine scaffold has been identified as a useful component in the design of HIV entry inhibitors and reverse transcriptase inhibitors. Although specific research on this compound in this context is not extensively documented, the chemical space around this molecule represents a potential starting point for the design of novel anti-HIV agents. The ability to modify the piperazine ring allows for the introduction of functionalities that can interfere with viral proteins crucial for the HIV life cycle.

Investigational Anticancer Research

In the field of oncology, the piperazine moiety is a common feature in many targeted therapies, including tyrosine kinase inhibitors. The structural framework of this compound provides a basis for the synthesis of compounds that can interact with ATP-binding sites of various kinases implicated in cancer cell proliferation and survival.

Researchers have designed and synthesized derivatives of arylpiperazines, including those with the 3-methylphenyl substitution, to explore their potential as anticancer agents. These investigations often involve evaluating the compounds' ability to inhibit specific kinases, induce apoptosis, and suppress tumor growth in pre-clinical cancer models. The versatility of the piperazine core allows for the fine-tuning of inhibitory activity and selectivity against different cancer-related targets.

| Investigational Compound Series | Cancer Target |

| Arylpiperazine-substituted quinazolines | Epidermal Growth Factor Receptor (EGFR) |

| Phenylpiperazine-containing amides | Tyrosine Kinases |

Contribution to Biochemical Research and Signaling Pathway Understanding

Tool compounds are essential for dissecting complex biological processes. While not necessarily developed as therapeutic agents themselves, these molecules with well-defined biological activities are invaluable for studying the function of specific proteins and signaling pathways. Due to the prevalence of the arylpiperazine motif in centrally acting drugs, derivatives of this compound have the potential to be utilized as chemical probes to investigate the roles of specific neurotransmitter receptors in cellular signaling. By designing selective ligands for these receptors, researchers can elucidate their downstream effects and their contribution to both normal physiological functions and disease states.

Development of Novel Chemical Probes and Tools

The compound this compound serves as a valuable scaffold in medicinal chemistry for the development of novel chemical probes and research tools. Its structural features, particularly the arylpiperazine core, provide a versatile platform for systematic modification to achieve high affinity and selectivity for specific biological targets. These tailored molecules are instrumental in the preclinical stages of drug discovery for target identification, validation, and elucidation of physiological and pathological pathways.

The primary utility of the this compound framework lies in its role as a key building block for creating ligands that can selectively interact with various receptors, ion channels, and transporters. By modifying the substituents on the phenyl ring and the piperazine nitrogen, researchers can fine-tune the pharmacodynamic and pharmacokinetic properties of the resulting compounds to generate potent and selective probes.

One significant area of application for probes derived from this scaffold is in the study of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are crucial targets in neuroscience research. Structure-activity relationship (SAR) studies on series of arylpiperazine derivatives have provided insights into the structural requirements for affinity and selectivity at these receptors. For instance, variations in the substitution pattern on the aromatic ring and the nature of the substituent on the second piperazine nitrogen can dramatically influence binding affinity and functional activity.

Moreover, derivatives of the closely related 1-(m-tolyl)piperazine have been investigated for their interaction with various biological targets. These studies highlight the importance of the methylphenylpiperazine moiety as a pharmacophore for achieving desired biological activity. The development of such probes often involves iterative cycles of chemical synthesis and biological evaluation to optimize their properties.

A critical aspect of developing these chemical tools is to ensure they possess appropriate physicochemical properties for their intended application. This includes considerations of solubility, membrane permeability, and metabolic stability, which are essential for their use in both in vitro and in vivo experimental systems.

The following data tables, derived from preclinical research on analogous arylpiperazine compounds, illustrate how systematic structural modifications can impact their biological activity, providing a basis for the rational design of new chemical probes.

Table 1: Illustrative Structure-Activity Relationships of Arylpiperazine Derivatives at Dopamine Receptors

| Compound ID | Aryl Group Modification | N1-Substituent | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

| A-1 | 3-Methylphenyl | Amine | 150 | 25 |

| A-2 | 3-Chlorophenyl | Amine | 120 | 18 |

| A-3 | 3-Methoxyphenyl | Amine | 98 | 12 |

| B-1 | 3-Methylphenyl | Methyl | 180 | 35 |

| B-2 | 3-Methylphenyl | Ethyl | 210 | 42 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of SAR based on findings for the broader class of arylpiperazines.

Table 2: Impact of Phenyl Ring Substitution on Serotonin Receptor Binding

| Compound ID | Phenyl Ring Substituent | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |

| C-1 | 3-Methyl | 45 | 250 |

| C-2 | 2-Methyl | 60 | 310 |

| C-3 | 4-Methyl | 52 | 280 |

| D-1 | 3-Chloro | 30 | 180 |

| D-2 | 4-Fluoro | 38 | 210 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of SAR based on findings for the broader class of arylpiperazines.

These tables underscore the chemical tractability of the arylpiperazine scaffold and its potential for generating a diverse range of chemical probes with tailored biological activities. The insights gained from such studies are crucial for advancing our understanding of complex biological systems and for the initial stages of therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(3-Methylphenyl)piperazin-1-amine, and how is structural confirmation achieved?

- Answer : The synthesis of piperazine derivatives often involves multi-step protocols, such as nucleophilic substitution or reductive amination. For example, in structurally similar compounds, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are synthesized via debenzylation of dibenzyl-protected precursors, followed by purification via column chromatography (chloroform:methanol = 3:1 v/v) and crystallization . Structural confirmation typically employs mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H]+) and H NMR for regiochemical assignment, such as distinguishing axial/equatorial proton environments in cyclohexyl-piperazine derivatives .

Q. What analytical techniques are critical for characterizing the purity and stability of this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH, temperature, and oxidative conditions (e.g., HO exposure) can identify degradation pathways. For example, analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride are analyzed via elemental analysis (C, H, N content) to confirm stoichiometric integrity and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of this compound derivatives?

- Answer : SAR studies require systematic variation of substituents on the phenyl and piperazine rings. For example, in 1,3,5-triazine derivatives, electron-withdrawing groups (e.g., -NO) at the para position enhance antileukemic activity, while bulky substituents reduce bioavailability . Computational tools like molecular docking (e.g., AutoDock Vina) and 3D-QSAR can predict binding affinities to targets like serotonin receptors, guiding synthetic prioritization .

Q. What experimental strategies mitigate contradictions in reported biological activity data for piperazine-based compounds?

- Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardization using validated protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) improves reproducibility. For instance, conflicting IC values for 4-hydroxyphenyl-piperazine derivatives were resolved by controlling for solvent effects (DMSO concentration ≤0.1%) and normalizing to reference inhibitors .

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

- Answer : Design of experiments (DoE) approaches, such as response surface methodology (RSM), identify critical factors (e.g., temperature, catalyst loading). In the synthesis of related compounds, microwave-assisted reactions reduced reaction times from 12 hours to 30 minutes, improving yields from 70% to 92% . Solvent selection (e.g., THF for Schlenk techniques) and inert atmospheres (N/Ar) prevent oxidation of amine intermediates .

Q. What computational approaches are effective in predicting the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound analogs?

- Answer : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability, while ProTox-II assesses hepatotoxicity. For example, analogs with logP >3.5 showed increased CNS penetration but higher cytotoxicity in vitro . Molecular dynamics simulations (e.g., GROMACS) model metabolic stability by simulating cytochrome P450 interactions, identifying susceptible sites for deuteration to prolong half-life .

Methodological Considerations

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and hierarchical clustering to group analogs by activity profiles.

- Crystallography : SHELX software (e.g., SHELXL for refinement) resolves piperazine ring puckering and hydrogen-bonding networks in single-crystal X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.